REACTION_SMILES
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[C:1](#[N:2])[C:3]([CH3:4])([c:5]1[cH:6][cH:7][c:8]([CH2:11][CH:12]([CH3:13])[CH3:14])[cH:9][cH:10]1)[OH:15].[C:30]([CH:31]([c:32]1[cH:33][cH:34][c:35]([CH2:36][CH:37]([CH3:38])[CH3:39])[cH:40][cH:41]1)[CH3:42])#[N:43].[CH3:44][c:45]1[cH:46][cH:47][cH:48][cH:49][cH:50]1.[P:16]12(=[S:29])[S:17][P:18]3(=[S:28])[S:19][P:20](=[S:26])([S:21][P:22](=[S:25])([S:23]3)[S:24]1)[S:27]2>>[C:1](#[N:2])[C:3](=[CH2:4])[c:5]1[cH:6][cH:7][c:8]([CH2:11][CH:12]([CH3:13])[CH3:14])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cc1ccc(C(C)(O)C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cc1ccc(C(C)C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
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Type
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product
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Smiles
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C=C(C#N)c1ccc(CC(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |